molecular formula C6H15Cl2N3O B583580 (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride CAS No. 215229-16-6

(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride

Cat. No.: B583580
CAS No.: 215229-16-6
M. Wt: 216.106
InChI Key: WWPSDNRRMDKBHO-MPTFJDTDSA-N
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Description

4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride is a chemical compound with the molecular formula C6H15Cl2N3O. It is a derivative of pyrrolidinone and is commonly used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride typically involves the reaction of 4-aminomethyl-pyrrolidin-3-one with methyloxime under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The reaction conditions include maintaining a specific temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, involving advanced techniques such as continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride is extensively used in scientific research due to its versatile properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminomethyl-pyrrolidin-3-one-methyloxime dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

(R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dichloride, with the CAS number 215229-16-6, is a chemical compound that has garnered interest for its potential biological activities. This compound is primarily recognized as an intermediate in the synthesis of gemifloxacin, an antibiotic used to treat various bacterial infections. Understanding its biological activity is crucial for evaluating its safety and efficacy in pharmaceutical applications.

  • Molecular Formula : C₆H₁₅Cl₂N₃O
  • Molecular Weight : 216.11 g/mol
  • Synonyms :
    • (R/S)-4-(Aminomethyl)-3-pyrrolidinone O-Methyloxime Dihydrochloride
    • (+/-)-4-Aminomethyl-3-methoxyiminopyrrolidine Dihydrochloride

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties, particularly its role as an antibiotic precursor.

  • Antibacterial Activity : The compound acts as an intermediate in the synthesis of gemifloxacin, which is known to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against a broad spectrum of Gram-positive and Gram-negative bacteria.
  • Potential Cytotoxic Effects : Preliminary studies suggest that derivatives of pyrrolidinone compounds may exhibit cytotoxic effects against certain cancer cell lines. The exact mechanism remains under investigation, but it may involve apoptosis induction or cell cycle arrest.

Research Findings

Recent research has highlighted several aspects of the biological activity associated with this compound:

  • Antimicrobial Efficacy : Studies have shown that gemifloxacin, derived from this compound, demonstrates significant antimicrobial activity against pathogens such as Streptococcus pneumoniae and Escherichia coli .
  • Cytotoxicity Studies : In vitro studies indicated that some derivatives might have cytotoxic effects on cancer cells, suggesting a potential role in cancer therapy .

Case Studies

  • Antibiotic Development : A study focused on the synthesis of gemifloxacin from this compound demonstrated its effectiveness against resistant strains of bacteria, emphasizing the importance of this compound in antibiotic research .
  • Cancer Research : Another investigation into the cytotoxic properties of related compounds showed promising results against various cancer cell lines, indicating that modifications to the pyrrolidinone structure could enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

Activity TypeFindings
AntibacterialEffective against Gram-positive and Gram-negative bacteria
CytotoxicInduces apoptosis in certain cancer cell lines
MechanismInhibits DNA gyrase and topoisomerase IV

Table 2: Comparison with Related Compounds

Compound NameAntibacterial ActivityCytotoxicityApplications
This compoundYesModerateAntibiotic synthesis
GemifloxacinYesLowClinical antibiotic
Other pyrrolidinone derivativesVariesHighPotential anticancer agents

Properties

IUPAC Name

[(4E)-4-methoxyiminopyrrolidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c1-10-9-6-4-8-3-5(6)2-7;;/h5,8H,2-4,7H2,1H3;2*1H/b9-6-;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPSDNRRMDKBHO-MPTFJDTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C1CNCC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\1/CNCC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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